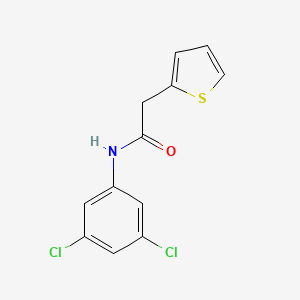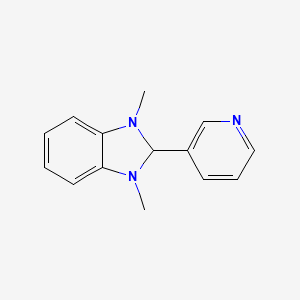![molecular formula C17H17N5S B5746776 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine works by inhibiting the activity of BTK, a kinase that plays a critical role in the development and progression of cancer and autoimmune diseases. By blocking the activity of BTK, 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been shown to reduce inflammation in autoimmune diseases by inhibiting the activity of BTK.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine for lab experiments is its specificity for BTK, which allows researchers to study the role of this kinase in various diseases. However, one limitation of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine. One potential direction is the evaluation of its efficacy in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is the development of new formulations of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine that can improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine and its potential role in other diseases.
合成方法
The synthesis of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with 4-(4-phenyl-1,3-thiazol-2-yl)piperazine in the presence of a base, followed by reduction of the nitro group and subsequent purification steps.
科学研究应用
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, which is involved in the development and progression of cancer and autoimmune diseases.
属性
IUPAC Name |
4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-2-5-14(6-3-1)15-13-23-17(20-15)22-11-9-21(10-12-22)16-18-7-4-8-19-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAUKURUKNNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5746694.png)

![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B5746721.png)
![3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5746722.png)
![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)


![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)